10H-Phenothiazine, 10-acetyl-2-chloro-
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Overview
Description
10H-Phenothiazine, 10-acetyl-2-chloro- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-acetyl-2-chloro- typically involves the chlorination of phenothiazine followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation step involves the reaction of the chlorinated phenothiazine with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of 10H-Phenothiazine, 10-acetyl-2-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-acetyl-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 10-acetyl-2-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-acetyl-2-chloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cellular metabolism, leading to cell death. The presence of the chloro and acetyl groups enhances its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-10H-phenothiazine
- 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
- 2-Chloro-10-(2-chloroethyl)-10H-phenothiazine
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to other phenothiazine derivatives .
Properties
CAS No. |
5828-42-2 |
---|---|
Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H10ClNOS/c1-9(17)16-11-4-2-3-5-13(11)18-14-7-6-10(15)8-12(14)16/h2-8H,1H3 |
InChI Key |
RFWFCXLPBGQJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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